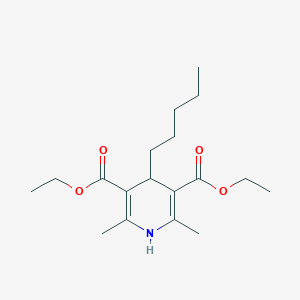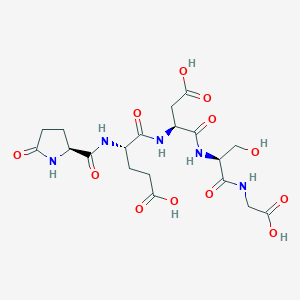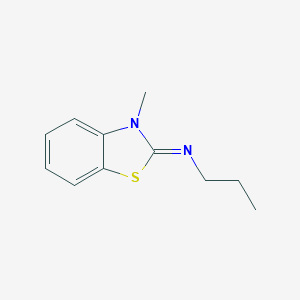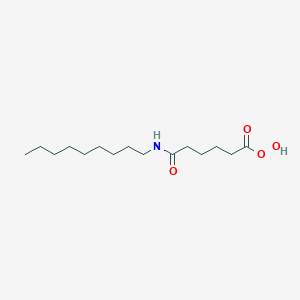
Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate, also known as A-1264087, is a chemical compound with potential therapeutic applications. It belongs to the class of dihydropyridine derivatives, which are known for their calcium channel blocking properties.
Wirkmechanismus
Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate exerts its pharmacological effects by blocking L-type calcium channels. These channels are responsible for the influx of calcium ions into cells, which is necessary for various cellular processes. By blocking these channels, Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate reduces the influx of calcium ions, leading to a decrease in cellular excitability and neurotransmitter release.
Biochemical and physiological effects:
Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate has been shown to have several biochemical and physiological effects. It reduces oxidative stress and inflammation, which are implicated in the pathogenesis of various neurological disorders. It also enhances mitochondrial function and promotes the survival of dopaminergic neurons, which are affected in Parkinson's disease. In addition, it lowers blood pressure by reducing the contractility of vascular smooth muscle cells.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate has several advantages for lab experiments. It is a potent and selective L-type calcium channel blocker, which makes it a useful tool for investigating the role of calcium channels in various cellular processes. It is also relatively stable and easy to synthesize, which makes it a convenient compound for experimental use. However, its low solubility in water can be a limitation for some experiments, and its effects on other ion channels and receptors should be taken into consideration when interpreting results.
Zukünftige Richtungen
There are several future directions for the study of Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Further studies are needed to elucidate its mechanisms of action and to evaluate its efficacy and safety in clinical trials. Another area of interest is its potential use in the treatment of hypertension, either alone or in combination with other antihypertensive drugs. Finally, the development of new derivatives of Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate with improved pharmacological properties is an area of active research.
Synthesemethoden
The synthesis of Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate involves the condensation reaction of 2,6-dimethyl-3,5-pyridinedicarboxylic acid with 4-pentyl-1,3-diaminopropane in the presence of diethyl carbonate and triethylamine. The reaction is carried out under reflux conditions for several hours, and the product is obtained as a white solid after purification.
Wissenschaftliche Forschungsanwendungen
Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. It also has antihypertensive properties and has been evaluated for its potential use in the treatment of hypertension.
Eigenschaften
CAS-Nummer |
105831-51-4 |
|---|---|
Produktname |
Diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate |
Molekularformel |
C18H29NO4 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
diethyl 2,6-dimethyl-4-pentyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H29NO4/c1-6-9-10-11-14-15(17(20)22-7-2)12(4)19-13(5)16(14)18(21)23-8-3/h14,19H,6-11H2,1-5H3 |
InChI-Schlüssel |
ZWAWBRKQXKXLHS-UHFFFAOYSA-N |
SMILES |
CCCCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC |
Kanonische SMILES |
CCCCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC |
Synonyme |
DIETHYL 2,6-DIMETHYL-4-PENTYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[5-amino-2-[3-(aminomethyl)-4,5,6-trihydroxyoxan-2-yl]oxy-4-[3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxycyclohexyl]hexadecanamide](/img/structure/B35337.png)



![(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B35346.png)
![2H-Pyrido[3,4-e][1,2]oxazine](/img/structure/B35347.png)
![[(2R,3R,4S,5R,6R)-6-[[(1R,3R,4R,5R,6R)-4,5-dihydroxy-2,7-dioxabicyclo[4.2.0]octan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B35352.png)
![1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B35356.png)

